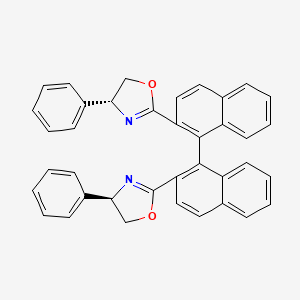

(1S)-2,2'-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2’-Bis[[®-4,5-dihydro-4-phenyloxazol]-2-yl]-1,1’-binaphthalene is a chiral ligand widely used in asymmetric catalysis. This compound is known for its exceptional properties, including high stereoselectivity and the ability to form stable metal complexes. It plays a crucial role in promoting highly enantioselective reactions, making it indispensable in organic synthesis.

準備方法

The synthesis of 2,2’-Bis[[®-4,5-dihydro-4-phenyloxazol]-2-yl]-1,1’-binaphthalene involves several steps. One common method is the reaction of 2,2’-dihydroxy-1,1’-binaphthalene with ®-4,5-dihydro-4-phenyloxazol-2-yl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization or chromatography.

化学反応の分析

2,2’-Bis[[®-4,5-dihydro-4-phenyloxazol]-2-yl]-1,1’-binaphthalene undergoes various types of reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: It can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.

Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation reactions and strong acids or bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

2,2’-Bis[[®-4,5-dihydro-4-phenyloxazol]-2-yl]-1,1’-binaphthalene has a wide range of scientific research applications:

Chemistry: It is used as a chiral ligand in asymmetric catalysis, promoting enantioselective reactions such as hydrogenation, hydroformylation, and carbonitration.

Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: It is involved in the development of drugs that require high enantiomeric purity.

Industry: It is used in the production of fine chemicals and materials that require precise stereochemical control.

作用機序

The mechanism by which 2,2’-Bis[[®-4,5-dihydro-4-phenyloxazol]-2-yl]-1,1’-binaphthalene exerts its effects involves its ability to form stable complexes with metal catalysts. These complexes facilitate the transfer of chirality to the substrate, promoting enantioselective reactions. The molecular targets and pathways involved include the coordination of the ligand to transition metals such as palladium, rhodium, and nickel, which then participate in various catalytic cycles .

類似化合物との比較

2,2’-Bis[[®-4,5-dihydro-4-phenyloxazol]-2-yl]-1,1’-binaphthalene is unique due to its high stereoselectivity and stability in forming metal complexes. Similar compounds include:

®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Another chiral ligand used in asymmetric catalysis, known for its high enantioselectivity and reactivity.

1,2-Bis(2,6-dimethylphenylphosphino)ethane: A bidentate phosphine ligand used to stabilize and activate organotransition metal species

These compounds share similar applications in asymmetric catalysis but differ in their specific structures and the types of reactions they promote.

生物活性

(1S)-2,2'-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₃₈H₂₈N₂O₂

- Molecular Weight : 544.64 g/mol

- CAS Number : Not specified in available data.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxazoline moiety is known for its role in enzyme inhibition and receptor modulation.

Target Enzymes

Research indicates that derivatives of oxazoline compounds can inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a crucial role in endocannabinoid metabolism. Studies have shown that the chirality of the oxazoline ring significantly affects the potency of these inhibitors .

Antifungal Activity

Recent studies have evaluated the antifungal properties of related oxazoline derivatives. For instance, a series of 4-phenyl-4,5-dihydrooxazole derivatives demonstrated broad-spectrum antifungal activity against various fungal strains. The structure-activity relationship (SAR) analysis revealed that modifications in the phenyl group could enhance antifungal efficacy .

Anti-inflammatory Properties

Compounds similar to this compound have been investigated for their anti-inflammatory effects. These compounds exhibit potential in modulating inflammatory pathways by inhibiting specific cytokines and enzymes involved in inflammation .

Study on FAAH Inhibition

A notable study examined the FAAH inhibitory activity of oxazoline derivatives. The results indicated that specific enantiomers exhibited significantly different potencies; for example, (R)-derivatives showed up to tenfold higher inhibition compared to their (S) counterparts. This highlights the importance of stereochemistry in the biological activity of these compounds .

| Compound Type | IC50 Value (nM) | Activity |

|---|---|---|

| (R)-Derivatives | 6.8 | High FAAH inhibition |

| (S)-Derivatives | 73 | Lower FAAH inhibition |

特性

IUPAC Name |

(4R)-4-phenyl-2-[1-[2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H28N2O2/c1-3-13-27(14-4-1)33-23-41-37(39-33)31-21-19-25-11-7-9-17-29(25)35(31)36-30-18-10-8-12-26(30)20-22-32(36)38-40-34(24-42-38)28-15-5-2-6-16-28/h1-22,33-34H,23-24H2/t33-,34-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEMDACRMMNKPF-HEVIKAOCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)C7=CC=CC=C7)C8=CC=CC=C8 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(O1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=N[C@@H](CO6)C7=CC=CC=C7)C8=CC=CC=C8 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。